molecular formula C22H26N4O5 B14984856 (5Z)-5-[1-acetyl-5-(4-methoxyphenyl)pyrazolidin-3-ylidene]-3-cyclohexyl-6-hydroxypyrimidine-2,4(3H,5H)-dione

(5Z)-5-[1-acetyl-5-(4-methoxyphenyl)pyrazolidin-3-ylidene]-3-cyclohexyl-6-hydroxypyrimidine-2,4(3H,5H)-dione

Cat. No.: B14984856
M. Wt: 426.5 g/mol
InChI Key: LQRXZEMMSQMLNE-UHFFFAOYSA-N
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Description

(5Z)-5-[1-acetyl-5-(4-methoxyphenyl)pyrazolidin-3-ylidene]-3-cyclohexyl-6-hydroxypyrimidine-2,4(3H,5H)-dione is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[1-acetyl-5-(4-methoxyphenyl)pyrazolidin-3-ylidene]-3-cyclohexyl-6-hydroxypyrimidine-2,4(3H,5H)-dione typically involves multiple steps. The process begins with the preparation of the pyrazolidine and pyrimidine rings, followed by their coupling under specific conditions. Common reagents used in these reactions include acetyl chloride, methoxybenzene, and cyclohexylamine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[1-acetyl-5-(4-methoxyphenyl)pyrazolidin-3-ylidene]-3-cyclohexyl-6-hydroxypyrimidine-2,4(3H,5H)-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups involved.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deacetylated compounds.

Scientific Research Applications

(5Z)-5-[1-acetyl-5-(4-methoxyphenyl)pyrazolidin-3-ylidene]-3-cyclohexyl-6-hydroxypyrimidine-2,4(3H,5H)-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-[1-acetyl-5-(4-methoxyphenyl)pyrazolidin-3-ylidene]-3-cyclohexyl-6-hydroxypyrimidine-2,4(3H,5H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • **(5Z)-5-[1-acetyl-5-(4-methoxyphenyl)pyrazolidin-3-ylidene]-3-cyclohexyl-6-hydroxypyrimidine-2,4(3H,5H)-dione
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, setting it apart from other similar molecules.

Properties

Molecular Formula

C22H26N4O5

Molecular Weight

426.5 g/mol

IUPAC Name

5-[2-acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-1-cyclohexyl-6-hydroxypyrimidine-2,4-dione

InChI

InChI=1S/C22H26N4O5/c1-13(27)26-18(14-8-10-16(31-2)11-9-14)12-17(24-26)19-20(28)23-22(30)25(21(19)29)15-6-4-3-5-7-15/h8-11,15,18,29H,3-7,12H2,1-2H3,(H,23,28,30)

InChI Key

LQRXZEMMSQMLNE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=C(N(C(=O)NC2=O)C3CCCCC3)O)C4=CC=C(C=C4)OC

Origin of Product

United States

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